1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, substituted with various functional groups
Preparation Methods
The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
- Formation of the pyrrolone core through a cyclization reaction.
- Introduction of the dimethylaminoethyl group via nucleophilic substitution.
- Addition of the fluorophenyl group through a Friedel-Crafts acylation.
- Hydroxylation to introduce the hydroxy group.
- Final functionalization with the propoxybenzoyl group.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific functional group being targeted.
Scientific Research Applications
1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application being studied.
Comparison with Similar Compounds
1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as:
- 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-METHOXYPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
These compounds share a similar core structure but differ in the substituents attached to the pyrrolone ring. The differences in substituents can lead to variations in their chemical and biological properties, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C25H29FN2O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29FN2O4/c1-5-14-32-19-10-11-20(16(2)15-19)23(29)21-22(17-6-8-18(26)9-7-17)28(13-12-27(3)4)25(31)24(21)30/h6-11,15,22,29H,5,12-14H2,1-4H3/b23-21+ |
InChI Key |
FHPKDKISUQPZHH-XTQSDGFTSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O)C |
Origin of Product |
United States |
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